(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid (1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 597569-42-1
VCID: VC0143950
InChI: InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-5-4-6-9(8)10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10-/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC2CCCC2C1C(=O)O
Molecular Formula: C₁₃H₂₁NO₄
Molecular Weight: 255.31

(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid

CAS No.: 597569-42-1

Cat. No.: VC0143950

Molecular Formula: C₁₃H₂₁NO₄

Molecular Weight: 255.31

* For research use only. Not for human or veterinary use.

(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid - 597569-42-1

Specification

CAS No. 597569-42-1
Molecular Formula C₁₃H₂₁NO₄
Molecular Weight 255.31
IUPAC Name (3S,3aS,6aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid
Standard InChI InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-5-4-6-9(8)10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10-/m0/s1
SMILES CC(C)(C)OC(=O)N1CC2CCCC2C1C(=O)O

Introduction

Chemical Identification and Nomenclature

(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid is a bicyclic heterocyclic compound featuring a cyclopenta[c]pyrrole core structure with specific stereochemistry. The compound is identified by several key identifiers as detailed below:

Primary Identifiers

The compound is registered in chemical databases with the following identifiers:

ParameterValue
CAS Number597569-42-1
Molecular FormulaC₁₃H₂₁NO₄
Molecular Weight255.31 g/mol
Exact Mass255.14700

Systematic Nomenclature

The compound has several systematic names depending on the naming convention used:

  • IUPAC Name: (3S,3aS,6aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid

  • Alternative name: Hexahydro-cyclopenta[c]pyrrole-1,2-dicarboxylic acid 2-tert-butyl ester

Chemical Identifiers

For computational and database purposes, the compound is represented by:

Identifier TypeValue
Standard InChIInChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-5-4-6-9(8)10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10-/m0/s1
InChIKeySFBZDQKMJLUZQF-GUBZILKMSA-N
SMILES NotationCC(C)(C)OC(=O)N1C[C@@H]2CCC[C@@H]2[C@H]1C(=O)O

Structural Characteristics

The compound possesses several distinctive structural features that contribute to its chemical behavior and potential applications.

Core Structure

(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid is built around a cyclopenta[c]pyrrole scaffold, which consists of a pyrrolidine ring fused to a cyclopentane ring. This bicyclic heterocyclic system serves as the foundational framework for the compound.

Functional Groups

The molecule incorporates two primary functional groups:

  • A tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen of the pyrrolidine ring

  • A carboxylic acid group positioned at the C-1 carbon of the bicyclic system

Stereochemistry

The compound exhibits specific stereochemistry as indicated in its name, with three defined stereogenic centers:

  • (1S) configuration at the carbon bearing the carboxylic acid group

  • (3aR) configuration at one of the bridgehead carbons

  • (6aS) configuration at the other bridgehead carbon

This specific stereochemical arrangement is crucial for its potential biological activity and applications in asymmetric synthesis.

Physical and Chemical Properties

The physical and chemical properties of (1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid determine its behavior in various chemical environments and applications.

Physical Properties

The compound possesses the following physical characteristics:

PropertyValueMethod
Physical StateSolid-
Density1.196 g/cm³-
Boiling Point386.0±25.0 °CPredicted
Melting PointNot available-
Flash PointNot available-

Molecular Properties

Several computational parameters describe the molecule's behavior:

PropertyValue
Polar Surface Area (PSA)66.84000
LogP2.04450

The LogP value of approximately 2.05 indicates moderate lipophilicity, suggesting a balance between hydrophobic and hydrophilic properties. This characteristic is important for potential drug development applications, as it may influence membrane permeability and distribution within biological systems.

Synthesis and Preparation Methods

The preparation of (1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid typically involves multi-step synthetic processes.

General Synthetic Approach

The compound is likely synthesized through a step-wise process involving:

  • Formation of the cyclopenta[c]pyrrole core structure

  • Introduction of the carboxylic acid functional group

  • Protection of the nitrogen with the tert-butoxycarbonyl (Boc) group

Specific Synthetic Routes

Several synthetic pathways for this compound or its derivatives have been documented:

Synthesis of Ethyl Ester Derivative

The ethyl ester derivative can be synthesized from the carboxylic acid:

ReactantsConditionsYield
(1S,3aR,6aS)-2-(tert-butoxycarbonyl)octahydrocyclo-penta[c]pyrrole-1-carboxylic acid + thionyl chloride + ethanolReflux for 2h71%

Alternative Multi-Step Approach

A more complex synthetic route has been reported involving:

StepConditionsNotes
1Ethyl acetate / 12 h / 20 °CInitial reaction
2Sodium hydrogen sulfate / tert-butyl methyl ether; waterWorkup
3Thionyl chloride / 2 h / RefluxFinal conversion

This multi-step approach highlights the complexity often involved in the stereoselective synthesis of such compounds.

Applications in Research and Development

(1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid has several potential applications in chemical and pharmaceutical research.

Synthetic Intermediate

The compound serves as an important intermediate in organic synthesis due to its:

  • Protected nitrogen functionality (Boc group), which can be selectively deprotected

  • Carboxylic acid group, which can participate in various coupling reactions

  • Defined stereochemistry, making it valuable for asymmetric synthesis

Pharmaceutical Research

The cyclopenta[c]pyrrole scaffold found in this compound is of particular interest in medicinal chemistry for several reasons:

  • Similar bicyclic structures have demonstrated potential interactions with various biological targets

  • The specific stereochemistry may influence biological activity and receptor selectivity

  • The compound has been referenced in patents related to pharmaceutical development, suggesting potential therapeutic applications

Patent Applications

The compound has been cited in several patents, indicating its industrial and pharmaceutical relevance:

  • ACHILLION PHARMACEUTICALS, INC. Patent: US2010/292219 A1, 2010

  • DIPHARMA FRANCIS S.R.L. Patent: WO2013/120871 A1, 2013

Related Compounds and Derivatives

Several structurally related compounds and derivatives have been identified that share core structural features with (1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid.

Ester Derivatives

The ethyl ester derivative has been reported:

  • (1S,3aR,6aS)-hexahydro-cyclopenta[c]pyrrole-1,2-dicarboxylic acid 2-tert-butyl ester ethyl ester

Salt Forms

The oxalate salt of a related compound has been characterized:

  • (1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate (CAS: 907606-68-2)

Core Structure Variations

Compounds based on the same core structure but with different protecting groups or functional groups include:

  • (3aR,6aS)-octahydrocyclopenta[c]pyrrole hydrochloride

  • Cyclopenta[c]pyrrole-1-carboxylic acid, octahydro-, ethyl ester, (1S,3aR,6aS)-

These related compounds demonstrate the versatility of the cyclopenta[c]pyrrole scaffold and its utility in preparing diverse chemical libraries for research purposes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator